molecular formula C20H18FNO2 B5394634 4-fluoro-N-[2-(propan-2-yloxy)phenyl]naphthalene-1-carboxamide

4-fluoro-N-[2-(propan-2-yloxy)phenyl]naphthalene-1-carboxamide

Cat. No.: B5394634
M. Wt: 323.4 g/mol
InChI Key: GYPWCPBFYUKTGX-UHFFFAOYSA-N
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Description

4-fluoro-N-[2-(propan-2-yloxy)phenyl]naphthalene-1-carboxamide is an organic compound with a complex structure that includes a naphthalene ring, a fluorine atom, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[2-(propan-2-yloxy)phenyl]naphthalene-1-carboxamide typically involves multiple stepsThe final step involves the formation of the carboxamide group through an amide coupling reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, high-throughput screening for reaction conditions, and continuous flow chemistry to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[2-(propan-2-yloxy)phenyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while substitution reactions can produce a wide range of functionalized naphthalene compounds .

Scientific Research Applications

4-fluoro-N-[2-(propan-2-yloxy)phenyl]naphthalene-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-fluoro-N-[2-(propan-2-yloxy)phenyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-(2-hydroxyphenyl)naphthalene-1-carboxamide
  • 4-fluoro-N-(2-methoxyphenyl)naphthalene-1-carboxamide
  • 4-fluoro-N-(2-ethoxyphenyl)naphthalene-1-carboxamide

Uniqueness

4-fluoro-N-[2-(propan-2-yloxy)phenyl]naphthalene-1-carboxamide is unique due to the presence of the propan-2-yloxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with molecular targets compared to similar compounds .

Properties

IUPAC Name

4-fluoro-N-(2-propan-2-yloxyphenyl)naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO2/c1-13(2)24-19-10-6-5-9-18(19)22-20(23)16-11-12-17(21)15-8-4-3-7-14(15)16/h3-13H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYPWCPBFYUKTGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1NC(=O)C2=CC=C(C3=CC=CC=C32)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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